2-Fluoro-5-(naphthalen-2-YL)phenol
Description
Contextualization within Fluorinated Aromatic Compounds
2-Fluoro-5-(naphthalen-2-yl)phenol is a member of the broad class of fluorinated aromatic compounds. The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties compared to its non-fluorinated counterparts. researchgate.net This has made organofluorine chemistry a field of intense interest across academic and industrial research, from pharmaceuticals to advanced materials. researchgate.net
The inclusion of a fluorine atom on an aromatic ring, as seen in this compound, can influence several key parameters:
Metabolic Stability: In pharmaceutical research, a carbon-fluorine bond is often used to block metabolic oxidation at a specific site on a molecule, potentially increasing the compound's biological half-life.
Lipophilicity: Fluorination can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes.
Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of the aromatic ring, potentially leading to stronger interactions with biological targets like enzymes or receptors.
Chemical Reactivity: Fluorine's strong electron-withdrawing nature can affect the reactivity of the aromatic ring and its other substituents. researchgate.net
The development of synthetic methods to create molecules with carbon-fluorine bonds is a significant area of chemical research. rsc.org These fluorinated compounds are crucial intermediates for a wide range of products, including agrochemicals, liquid crystals, and materials for positron emission tomography (PET) imaging. researchgate.net
Significance of Phenolic and Naphthalene (B1677914) Moieties in Contemporary Chemical Research
The structure of this compound is built upon two highly significant molecular scaffolds: phenol (B47542) and naphthalene.
The phenolic moiety , an aromatic ring bearing a hydroxyl (-OH) group, is a recurring feature in a vast number of natural products and synthetic pharmaceuticals. acs.org Phenolic compounds are known to exhibit a wide array of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. youtube.comnih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, making it a critical feature for molecular recognition and binding to biological targets. nih.gov In a 2022 analysis, it was noted that phenols and their ether derivatives were present in 62% of the small-molecule drugs approved in 2020, highlighting their enduring importance in medicinal chemistry. acs.org
The naphthalene moiety is a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. wikipedia.org This extended aromatic system serves as a versatile platform in drug discovery and materials science. nih.govresearchgate.net The larger, more rigid structure of naphthalene compared to a single benzene ring allows for different spatial arrangements and interactions. Numerous approved drugs incorporate the naphthalene scaffold, leveraging its properties to achieve desired therapeutic effects in areas such as antifungal (terbinafine), anti-inflammatory (naproxen), and anticancer treatments. nih.govlifechemicals.com Its broad spectrum of biological activities makes it a valuable building block for designing novel molecules with potentially enhanced efficacy. nih.govijpsjournal.com
The combination of these three components—a fluorine atom, a phenol group, and a naphthalene system—in this compound suggests a molecule with a rich and complex chemical profile. However, without specific experimental data, its precise characteristics and potential applications remain a subject for future investigation.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-naphthalen-2-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c17-15-8-7-14(10-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXSXZOAKKEVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684326 | |
| Record name | 2-Fluoro-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-87-8 | |
| Record name | 2-Fluoro-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation Pathways of 2 Fluoro 5 Naphthalen 2 Yl Phenol Analogues
Intramolecular and Intermolecular Reactivity
The presence of both a nucleophilic phenol (B47542) and an electronegative fluorine atom on the same aromatic ring gives rise to unique reactivity patterns.
The fluorine atom, despite its small size, exerts a profound influence on the reactivity of the phenol ring. As the most electronegative element, it alters the electron distribution within the molecule, which can impact pKa, dipole moment, and the chemical reactivity of adjacent functional groups. nih.gov This electronic influence is a combination of a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect.
In the context of reaction mechanisms, fluorine substitution can affect:
Acidity and Nucleophilicity: A fluorine atom positioned ortho to a phenolic group can, in some cases, increase the reactivity of the phenol as a nucleophile in reactions like methylation and glucuronidation. nih.gov The strong electron-withdrawing nature of fluorine can also stabilize anionic intermediates formed during a reaction.
Hydrogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor. wikipedia.orgacs.org Intramolecular hydrogen bonds, such as an N-H···F interaction, have been observed and characterized by NMR spectroscopy, indicating that such interactions can influence the conformation and reactivity of molecules. youtube.com In the case of 2-fluoro-5-(naphthalen-2-yl)phenol, a similar intramolecular O-H···F interaction could influence the orientation of the hydroxyl group and its reactivity.
Reaction Rates: In nucleophilic aromatic substitution (SNAr) reactions, the presence of a fluorine atom can increase the reaction rate. This is because the rate-determining step is often the initial attack of the nucleophile, which is accelerated by the electron-withdrawing nature of the fluorine, making the aromatic ring more electrophilic. masterorganicchemistry.com
The table below summarizes the key effects of a fluorine substituent on reaction mechanisms.
Table 1: Influence of Fluorine Substituent on Reaction Mechanisms| Effect | Description |
|---|---|
| Inductive Effect | Strongly electron-withdrawing, altering electron density and affecting the acidity and basicity of nearby functional groups. nih.gov |
| Resonance Effect | Can donate electron density into the aromatic ring, though this is generally weaker than its inductive effect. |
| Hydrogen Bond Acceptor | Capable of forming weak intramolecular and intermolecular hydrogen bonds, influencing molecular conformation and interactions. wikipedia.orgyoutube.com |
| Steric Profile | Its small size means it imparts minimal steric hindrance compared to other halogens. wikipedia.org |
| Activation of Ring | Increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.com |
A nucleophile is a chemical species that donates an electron pair to form a new covalent bond. ethernet.edu.et Phenols are generally weak acids and can be deprotonated by a suitable base to form the corresponding phenoxide ion. This phenoxide is a much stronger nucleophile than the parent phenol due to the presence of a formal negative charge on the oxygen atom.
The nucleophilicity of the phenoxide derived from a this compound analogue would be influenced by the electronic properties of the substituents on the aromatic ring. baranlab.org The fluorine atom's electron-withdrawing inductive effect would slightly decrease the nucleophilicity of the phenoxide by stabilizing the negative charge, making it less available for donation. Conversely, the bulky and electron-rich naphthyl group may have a more complex influence.
Electrophilic activation refers to processes that make a molecule more susceptible to attack by a nucleophile. nih.govchemrxiv.orgrsc.org In the context of phenols, electrophilic activation can be achieved by:
Protonation: In acidic media, protonation of the hydroxyl group can make it a better leaving group, though this is less common for phenols.
Coordination to a Lewis Acid: A Lewis acid can coordinate to the phenolic oxygen, increasing the electrophilicity of the aromatic ring.
Oxidation: Oxidation of the phenol can generate highly electrophilic species, such as phenoxenium cations. osti.govoup.com
The reactivity of the phenoxide is a balance between its inherent nucleophilicity and the electrophilicity of its reaction partner.
Oxidative Transformations of Phenolic Structures
Phenolic compounds are susceptible to oxidation, leading to a variety of transformation products. These reactions are often mediated by hypervalent iodine reagents or other oxidizing agents. nih.gov
Dearomatization reactions convert a planar, aromatic system into a non-aromatic, three-dimensional structure. The oxidative dearomatization of phenols is a powerful tool for the synthesis of complex molecules, including fluorinated cyclohexadienones. osti.govresearchgate.net
Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), are commonly used to mediate these transformations. nih.gov In the presence of a suitable nucleophile, the phenol is oxidized, and the nucleophile attacks the aromatic ring, leading to a dearomatized product. For fluorinated phenols, I(I)/I(III) catalysis in the presence of a fluoride (B91410) source can lead to regioselective dearomative fluorination, yielding fluorinated cyclohexadienones. osti.govoup.comresearchgate.netrsc.org These reactions are often highly para-selective, directing the incoming nucleophile to the C4 position. osti.govresearchgate.netrsc.org A significant challenge in these reactions is the potential formation of phenoxenium cations, which can lead to competing racemic side reactions. osti.govoup.comresearchgate.net
Further oxidation of phenols can lead to the formation of quinones, which are fully conjugated cyclic diketones. libretexts.orgmt.com The oxidation of phenols to p-benzoquinones is a common transformation, often carried out with oxidizing agents like chromic acid. libretexts.org For a this compound analogue, oxidation would likely lead to a naphthoquinone derivative. The specific isomer formed would depend on the reaction conditions and the substitution pattern of the starting material.
Spirolactones are bicyclic compounds containing a lactone ring fused at a single carbon atom. The formation of spirolactone derivatives from phenolic structures can occur through intramolecular cyclization pathways following an initial oxidative transformation. For instance, if the naphthyl group in a this compound analogue were to contain a carboxylic acid substituent, an intramolecular oxidative cyclization could potentially lead to the formation of a spirolactone. Some spirolactone derivatives, such as those related to spironolactone, are known for their biological activity.
The table below outlines the products of oxidative transformations of phenolic structures.
Table 2: Products of Oxidative Transformations of Phenols| Transformation | Product Type | Description |
|---|---|---|
| Dearomatization | Cyclohexadienones | Achieved through oxidation in the presence of a nucleophile, converting the aromatic ring to a non-aromatic cyclic ketone. osti.govresearchgate.net |
| Oxidation | Quinones/Naphthoquinones | Formed by the oxidation of the phenolic ring to a conjugated diketone. nih.govlibretexts.orgmt.com |
| Oxidative Cyclization | Spirolactones | Can be formed via intramolecular reaction of a substituent with an oxidized phenolic intermediate. |
Halogen-Specific Transformations
The carbon-fluorine bond is the strongest single bond to carbon, making it generally unreactive. nih.gov However, under specific conditions, the fluorine atom in a fluoroaromatic compound can participate in transformations.
One of the most significant halogen-specific transformations for fluoroaromatics is nucleophilic aromatic substitution (SNAr). wikipedia.org In this reaction, a nucleophile displaces a halide from an electron-deficient aromatic ring. While fluorine is typically a poor leaving group in SN1 and SN2 reactions, its reactivity is inverted in SNAr. masterorganicchemistry.commt.com The high electronegativity of fluorine strongly activates the ring towards nucleophilic attack, which is the rate-determining step. masterorganicchemistry.commt.com Therefore, the reactivity order for halogens in SNAr is often F > Cl > Br > I. masterorganicchemistry.commt.com For SNAr to occur on a this compound analogue, the ring would need to be further activated by strongly electron-withdrawing groups.
Another area of interest is the direct activation and functionalization of the C-F bond, often mediated by transition metal complexes or through photochemical and electrochemical methods. nih.govrsc.orglibretexts.org These methods aim to cleave the strong C-F bond and replace the fluorine with other functional groups, representing a significant challenge in synthetic chemistry. nih.govlibretexts.org For example, palladium-catalyzed transfer hydrodehalogenation has been used to replace fluorine in halophenols with hydrogen. chemrxiv.org
C-F Bond Activation and Functionalization
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. researchgate.net However, the functionalization of fluorinated molecules through the activation of this bond is a rapidly growing area of research, driven by the unique properties that fluorine imparts to molecules. nih.gov Aromatic fluorinated compounds, including fluorinated biphenyls, are of considerable interest in medicinal chemistry, materials science, and crop protection due to the enhanced biological and chemical stability conferred by the fluorine atom. nih.gov
The activation of C-F bonds can be achieved using various strategies, including transition-metal-mediated processes. nih.gov For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are effective for creating C-C bonds and synthesizing fluorinated biphenyl (B1667301) and polyphenyl compounds. nih.gov While direct oxidative addition of a C(sp²)–F bond to a metal center like Pd(0) is difficult, alternative pathways involving mechanisms like PdH migratory insertion have been proposed. researchgate.net
Another approach involves the use of main-group Lewis acids, such as silylium (B1239981) ions (R₃Si⁺), which have a high affinity for fluoride ions and can facilitate the transformation of the fluorine group. researchgate.net Furthermore, photocatalysis is emerging as a powerful tool for C-F bond activation. nih.gov Organic photoredox catalyst systems can efficiently reduce C-F bonds to generate carbon-centered radicals, which can then undergo further reactions like hydrodefluorination or cross-coupling under mild conditions. nih.gov
The synthesis of fluorinated compounds often serves as a gateway to more complex molecules. For example, hypervalent iodine catalysts have been used for the nucleophilic fluorination of unsaturated amides to produce 5-fluoro-2-oxazoline derivatives, using BF₃·Et₂O as the fluorine source. acs.org This highlights the dual role of some reagents, acting as both a fluorine source and an activating agent. acs.org
Environmental and Abiotic Transformations
The environmental fate of fluorinated aromatic compounds is of significant interest due to their persistence and potential toxicity. Their strong C-F bonds make them resistant to many natural degradation processes.
Photolytic Degradation Pathways in Aqueous Systems
Photocatalytic degradation is a promising technology for the breakdown of persistent fluorinated organic pollutants in water. nih.govmdpi.com This advanced oxidation process typically uses a semiconductor photocatalyst, like titanium dioxide (TiO₂), which, upon excitation by light (e.g., UV), generates reactive oxygen species such as hydroxyl radicals (•OH). acs.org These highly reactive species can then degrade the organic compounds. acs.org
For some fluorinated compounds, direct photolysis can occur where the absorption of light leads to the cleavage of C-C bonds. nih.gov However, the effectiveness of photocatalysis can be influenced by several factors. For instance, the pH of the solution can significantly impact the degradation and defluorination efficiency, with lower pH values often favoring degradation. mdpi.com While compounds like perfluorooctanoic acid (PFOA) are relatively inert to direct attack by hydroxyl radicals, modifications to the photocatalyst can enhance the degradation rate. nih.gov The development of novel photocatalysts, such as defected Bi₃O(OH)(PO₄)₂, shows potential for the efficient degradation of persistent fluorinated pollutants. dp.tech
Chemical Oxidation Processes
Chemical oxidation is a key transformation pathway for phenolic compounds. The oxidation of phenols can be achieved through various methods, including the use of transition metal catalysts. nih.govacs.org For example, copper(I)-O₂ chemistry in the presence of fluorinated O-donor ligands has been studied for its oxidation reactivity. rsc.org The fluorinated ligands can influence both intramolecular and intermolecular substrate oxidation. rsc.org
In the context of fluorinated phenols, oxidation can lead to the formation of various products. The development of methods for the synthesis of phenols often involves oxidation steps. For instance, arylhydrosilanes can be oxidized to phenols, and this process can be influenced by the electronic properties of the aromatic ring. nih.govacs.org While electron-deficient arenes can undergo direct oxidation, electron-rich systems may require activation. nih.govacs.org
Recalcitrance to Anaerobic Degradation
Anaerobic degradation of aromatic hydrocarbons is a known microbial process. nih.gov However, fluorinated aromatic compounds often exhibit significant resistance to breakdown under anaerobic conditions. nih.govresearchgate.net Studies on monofluorophenol isomers have shown no degradation over a year under various anaerobic conditions, including denitrifying, sulfate-reducing, iron-reducing, and methanogenic environments. nih.gov This recalcitrance is a significant environmental concern, as these compounds can persist in anaerobic zones like sediments and groundwater. frontiersin.org
While fluorophenols are highly recalcitrant, some other fluorinated aromatic compounds, like 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621), can be degraded under specific anaerobic conditions, such as denitrification. nih.gov In these cases, stoichiometric release of fluoride has been observed. nih.gov However, even these compounds are resistant to degradation under sulfate-reducing and methanogenic conditions. nih.govresearchgate.net The persistence of fluorinated aromatics under anaerobic conditions underscores the stability of the C-F bond and the limited enzymatic capabilities of anaerobic microorganisms to cleave it. researchgate.net
Advanced Spectroscopic and Structural Characterization of Fluorinated Naphthyl Phenols
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published ¹⁹F NMR, ¹H NMR, or ¹³C NMR data for 2-Fluoro-5-(naphthalen-2-yl)phenol could be found.
¹⁹F NMR for Structural Elucidation and Mixture Analysis
Specific ¹⁹F NMR studies on this compound are not available in the reviewed literature.
¹H and ¹³C NMR for Structural Confirmation
Detailed ¹H and ¹³C NMR spectral assignments and structural confirmation for this compound have not been reported.
Vibrational Spectroscopy
Information regarding the vibrational spectroscopy of this compound is not available.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
No FT-IR spectra for this compound have been published.
Raman Spectroscopy Applications
There are no available reports on the application of Raman spectroscopy for the characterization of this compound.
Mass Spectrometry Techniques
Specific mass spectrometry data for this compound is absent from the surveyed scientific literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. This technique measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically to within a few parts per million (ppm). This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
For this compound, with a theoretical chemical formula of C₁₆H₁₁FO, HRMS would be employed to confirm this composition. By ionizing the molecule and measuring its exact mass, a calculated monoisotopic mass can be compared to the experimentally observed value. A close correlation between the theoretical and measured mass provides strong evidence for the proposed molecular formula.
Illustrative HRMS Data for C₁₆H₁₁FO:
| Parameter | Value |
| Molecular Formula | C₁₆H₁₁FO |
| Theoretical Monoisotopic Mass | 238.0804 g/mol |
| Expected Ion (e.g., [M+H]⁺) | 239.0872 |
| Experimentally Observed m/z | Data not available |
| Mass Accuracy (ppm) | Data not available |
Note: No specific experimental HRMS data for this compound has been found in publicly available scientific literature.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
In many instances, chemical syntheses yield not only the target compound but also impurities, starting materials, and by-products. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique ideal for analyzing such complex mixtures. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
An LC-MS analysis of a sample containing this compound would first involve passing the mixture through an HPLC column. The components of the mixture would separate based on their differing affinities for the stationary and mobile phases, exiting the column at different retention times. Each separated component would then be introduced into the mass spectrometer, which would determine its mass-to-charge ratio. This allows for the identification of the target compound and the characterization of impurities within the sample, providing crucial information about the purity of the synthesized material. The technique is widely used for the analysis of various phenolic compounds.
X-ray Diffraction Studies
While mass spectrometry reveals the elemental composition of a molecule, X-ray diffraction techniques provide detailed information about the arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
To fully understand the three-dimensional structure of this compound at the atomic level, single-crystal X-ray diffraction is the gold standard. This technique requires a high-quality, single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, a detailed model of the crystal lattice and the precise arrangement of atoms within the molecule can be constructed.
This analysis reveals critical structural parameters such as bond lengths, bond angles, and torsional angles. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of molecules in the crystal lattice. This information is vital for understanding the physical properties of the solid material and for computational modeling studies.
Illustrative Crystallographic Data Table for this compound:
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |
| α = ? °, β = ? °, γ = ? ° | |
| Volume (V) | Data not available |
| Molecules per Unit Cell (Z) | Data not available |
| Calculated Density | Data not available |
Note: No specific single-crystal X-ray diffraction data for this compound has been found in publicly available scientific literature.
Computational Chemistry and Theoretical Studies on 2 Fluoro 5 Naphthalen 2 Yl Phenol
Molecular Orbital Analysis
Energy Bandgap Calculations
Should peer-reviewed studies concerning the computational analysis of 2-Fluoro-5-(naphthalen-2-YL)phenol become available, the generation of the requested article would be feasible.
Electrostatic and Reactivity Descriptors
Detailed analyses of the electrostatic and reactivity properties of this compound, which are crucial for understanding its chemical behavior and potential interactions, are not currently available in published literature.
Molecular Electrostatic Potential (MEP) Mapping
No studies presenting the Molecular Electrostatic Potential (MEP) map for this compound have been found. MEP mapping is a valuable computational tool used to visualize the electron density distribution of a molecule, thereby identifying regions susceptible to electrophilic and nucleophilic attack. Such an analysis would provide insights into the molecule's reactive sites, with expected electron-rich (negative potential) regions around the phenolic oxygen and the naphthalene (B1677914) ring, and electron-deficient (positive potential) regions near the hydroxyl proton and the fluorine atom. However, specific calculated values and detailed topographical maps for this compound are not documented.
Chemical Hardness, Softness, and Electronegativity Indices
Quantitative data regarding the chemical hardness, softness, and electronegativity of this compound are not reported in the scientific literature. These global reactivity descriptors, often calculated using the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are fundamental in predicting the stability and reactivity of a molecule. The absence of dedicated computational studies means that the specific values for these indices, which would be instrumental in comparing its reactivity profile to other related compounds, remain undetermined.
Simulation of Spectroscopic Properties
The simulation of spectroscopic properties provides a powerful means of corroborating experimental data and understanding the electronic and vibrational characteristics of a molecule. For this compound, such theoretical investigations are not present in the available literature.
Theoretical Infrared and UV-Vis Spectra Generation
There are no published theoretical infrared (IR) or ultraviolet-visible (UV-Vis) spectra for this compound. Theoretical IR spectra, typically calculated using methods like Density Functional Theory (DFT), help in the assignment of vibrational modes observed in experimental spectra. Similarly, time-dependent DFT (TD-DFT) is commonly employed to simulate UV-Vis spectra, providing information about electronic transitions. Without these theoretical studies, a detailed assignment of the spectroscopic features of this compound is not possible.
Fluorescence Quantum Yield Predictions
No computational predictions or experimental determinations of the fluorescence quantum yield for this compound have been reported. The fluorescence quantum yield is a critical parameter for assessing the efficiency of a molecule's light emission, which is particularly relevant for applications in materials science and bio-imaging. The lack of such data precludes an understanding of the photophysical properties of this compound.
Supramolecular Chemistry and Crystal Engineering of Fluorinated Naphthyl Phenols
Non-Covalent Interactions Involving Fluorine
The presence of a fluorine atom on the phenolic ring introduces a range of specific non-covalent interactions that are critical in directing the self-assembly of fluorinated molecules.
C-F⋯H, F⋯F, and C-F⋯π Interactions
The high electronegativity of the fluorine atom in the C-F bond creates a dipole that can engage in several types of weak interactions. C-F⋯H interactions, a form of weak hydrogen bond, are expected to be prevalent, where the fluorine atom acts as a hydrogen bond acceptor. These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal lattice.
The electron-rich π-system of the naphthalene (B1677914) and phenyl rings can interact with the polarized C-F bond, leading to C-F⋯π interactions . These interactions are a result of the attraction between the partial positive charge on the carbon of the C-F bond and the negative electrostatic potential of the aromatic rings. These interactions have been shown to play a significant role in the structural organization of fluorinated aromatic compounds.
Aryl-Perfluoroaryl Contacts and Quadrupole-Quadrupole Interactions
While 2-Fluoro-5-(naphthalen-2-YL)phenol is not a perfluorinated compound, the principles of aryl-perfluoroaryl interactions are relevant. The introduction of a fluorine atom alters the quadrupole moment of the phenolic ring. The interaction between the electron-rich naphthalene ring and the partially fluorinated phenol (B47542) ring can be influenced by these quadrupole moments. researchgate.net The quadrupole moment of an aromatic ring describes the distribution of electron density, and interactions between these moments can lead to specific orientations, such as face-to-face or edge-to-face arrangements. researchgate.net For instance, the interaction between benzene (B151609) and hexafluorobenzene (B1203771) is a classic example of a strong, attractive quadrupole-quadrupole interaction that leads to a well-defined co-crystal structure. researchgate.net
Halogen Bonding (XB) with Fluorine
The ability of a fluorine atom to act as a halogen bond donor is a topic of ongoing research. sigmaaldrich.comnih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). While this is more common for heavier halogens like chlorine, bromine, and iodine, under certain circumstances, fluorine can also participate in such interactions, particularly when bonded to a highly electron-withdrawing group. nih.gov In the case of this compound, the electronic environment of the fluorine atom would determine its potential to form halogen bonds. If a region of positive electrostatic potential (a σ-hole) exists on the fluorine atom, it could interact with a nucleophilic site on an adjacent molecule, such as the oxygen of the hydroxyl group or the π-electron cloud of a naphthalene ring.
Self-Assembly and Ordered Structures
The interplay of the various non-covalent interactions discussed above is expected to drive the self-assembly of this compound into highly ordered structures, potentially including liquid crystalline phases.
Supramolecular Assembly in Liquid Crystalline Mesophases
The molecular shape of this compound, with its rigid naphthalene core and the polar phenol group, is conducive to the formation of liquid crystalline phases. researchgate.net The presence of the fluorine atom can significantly influence the mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures. researchgate.net In calamitic (rod-like) liquid crystals, which this molecule resembles, the fluorine substituent can affect the dielectric anisotropy, a key property for display applications. The self-assembly into these mesophases is a delicate balance of attractive interactions, such as π-π stacking, and repulsive steric forces.
Columnar Stacking and Pi-Pi Interactions
Concluding Remarks
The supramolecular chemistry of this compound is predicted to be a fascinating field of study, governed by a hierarchy of non-covalent interactions. While awaiting specific experimental validation, theoretical principles strongly suggest that the interplay of C-F⋯H, F⋯F, C-F⋯π, and quadrupole-quadrupole interactions, along with the potential for halogen bonding and the dominant π-π stacking of the naphthalene units, will direct the self-assembly of this molecule into complex and potentially functional ordered structures. Future experimental studies, particularly single-crystal X-ray diffraction and liquid crystal characterization, are needed to fully elucidate the rich supramolecular landscape of this intriguing compound.
No Specific Research Data Available for this compound
Following a comprehensive review of publicly accessible scientific databases and literature, it has been determined that there is no specific published research on the supramolecular chemistry and crystal engineering of the compound This compound .
Despite extensive searches for data pertaining to the formation of host-guest inclusion complexes, the influence of organic fluorine on its crystal packing motifs, and the impact of fluorination on its molecular conformation and intermolecular interactions, no dedicated studies or detailed findings for this particular molecule could be located.
Therefore, the content required to populate the specified sections of the article—"6.2.3. Formation of Host-Guest Inclusion Complexes," "6.3.1. Crystal Packing Motifs Directed by Organic Fluorine," and "6.3.2. Impact of Fluorination on Molecular Conformation and Intermolecular Interactions"—is not available in the current body of scientific literature. The generation of a scientifically accurate and verifiable article based on the provided outline is not possible without experimental or computational data, which does not appear to have been published for this specific compound.
While general principles regarding the behavior of fluorinated phenols and naphthyl derivatives exist, the strict focus on This compound as mandated by the instructions cannot be met.
Applications in Advanced Materials Science
Building Blocks in Organic Synthesis
The chemical architecture of 2-Fluoro-5-(naphthalen-2-yl)phenol offers multiple reactive sites, making it a versatile building block for creating more complex molecules. The hydroxyl (-OH) group of the phenol (B47542) is a key functional group in organic chemistry. It can undergo esterification or etherification to attach the molecule to polymer backbones or other molecular scaffolds. guidechem.com Phenolic compounds are widely used as starting materials in the synthesis of pharmaceuticals, dyes, and other fine chemicals. guidechem.com
The fluorine atom significantly influences the electronic properties of the aromatic ring, and its substitution chemistry is a subject of interest. For instance, related compounds like 2-fluoro-5-nitrophenol (B1323201) are used in synthetic sequences where the fluorine acts as a leaving group in nucleophilic aromatic substitution reactions. google.com The synthesis of analogous compounds such as 2-Fluoro-5-methylphenol involves targeted fluorination of a cresol (B1669610) precursor, highlighting established routes to creating such fluoro-phenolic structures. guidechem.com The naphthalene (B1677914) group, a large polycyclic aromatic hydrocarbon, adds rigidity and specific electronic and photophysical characteristics to any molecule it is incorporated into. nih.gov
Liquid Crystal and Polymer Formulations
Liquid Crystal Polymers (LCPs) are a class of materials known for their highly ordered structure in both melt and solid states, which imparts outstanding mechanical strength, thermal stability, and chemical resistance. youtube.com The rigid, rod-like structure of the naphthalene group in this compound makes it an ideal candidate for creating a mesogen—the fundamental rigid unit of a liquid crystal. youtube.com
Research into side-chain liquid crystalline polymers (SCLCPs) has demonstrated that incorporating naphthalene rings into the mesogenic units can induce desirable liquid crystalline phases, such as nematic and smectic phases, over a wide temperature range. researchgate.netresearchgate.net For example, a macromer containing a naphthalene ring, 4-butoxyphenyl 6-(6-(methacryloyloxy)hexyl)-2-naphthoate, was synthesized and subsequently polymerized to form SCLCPs. researchgate.net The resulting polymers exhibited a broad mesophase range between 50 and 104 °C. researchgate.net
The phenolic hydroxyl group on this compound provides a convenient handle for polymerization, allowing it to be incorporated into polyester (B1180765) or polyether backbones, or to be functionalized and attached as a side chain to a polymer. youtube.comresearchgate.net The presence of such naphthalene-containing LCPs suggests applications in fields requiring high-performance materials, such as electronics and aerospace. youtube.com
Table 1: Thermal Properties of a Naphthalene-Containing Liquid Crystal Macromer researchgate.net This table presents data for the related compound 4-butoxyphenyl 6-(6-(methacryloyloxy)hexyl)-2-naphthoate to illustrate the typical properties of naphthalene-based liquid crystals.
| Property | Value |
|---|---|
| Melting Point | 103 °C |
| Nematic Phase Transition | 101.9 °C |
| Smectic Phase Transition | 83.8 °C |
Optoelectronic Materials
The distinct electronic and photophysical properties derived from the fluorinated naphthalene-phenol structure make this compound a promising candidate for various optoelectronic applications. Naphthalene derivatives are recognized for their strong fluorescence, high quantum yields, and excellent photostability, making them ideal for organic electronic devices. nih.gov
Phenolic compounds are excellent ligands for creating fluorescent organoboron complexes. nih.gov The hydroxyl group can coordinate with a boron center, such as a BF₂ fragment, to form stable, highly fluorescent molecules. nih.gov Studies on phenolpyridyl boron complexes have shown they can function as efficient blue or white light emitters and electron transport materials in Organic Light-Emitting Diodes (OLEDs). nih.gov
The photophysical properties of these complexes are tunable. For instance, substituting the aromatic rings can lead to significant shifts in the emission wavelength. nih.gov While simple substitutions like methyl groups may not alter the absorption wavelength, the introduction of strong electron-withdrawing groups can cause large red shifts in fluorescence, paving the way for potential green-light-emitting materials. nih.gov The naphthalene moiety in this compound is expected to contribute to a high fluorescence quantum yield and photostability. nih.gov Research on unsymmetrical boronic salicylhydrazone (BOSHY) fluorophores, which feature a phenolic oxygen coordinated to boron, has yielded compounds with exceptional quantum yields (up to 95% in solution) and large Stokes shifts, suitable for bio-imaging. acs.org
Table 2: Photophysical Properties of Related Organoboron Complexes acs.org This table shows properties for unsymmetrical BOSHY fluorophores, illustrating the potential of phenol-based boron complexes.
| Compound | Absorption Max (λabs) in Toluene | Emission Max (λem) in Toluene | Fluorescence Quantum Yield (ΦF) in Toluene |
|---|---|---|---|
| 1b | 449 nm | 537 nm | 95% |
| 1i | 450 nm | 545 nm | 89% |
| 1h (F-substituted) | 449 nm | 472 nm | 63% |
In the field of Organic Light-Emitting Diodes (OLEDs), materials with specific electronic properties are required for the host and emissive layers. ossila.com Naphthalene is a widely used building block for constructing conjugated materials for blue-color OLEDs. mdpi.com Furthermore, recent studies have shown that naphthalene can function effectively as an electron-accepting moiety in donor-acceptor-donor type emitters for Thermally Activated Delayed Fluorescence (TADF). researchgate.netchemrxiv.org
A TADF emitter incorporating a naphthalene acceptor (1,4-PXZ-Nap-PXZ) yielded a green-emitting OLED with a maximum external quantum efficiency (EQE) of 11%. chemrxiv.org This demonstrates the utility of the naphthalene core in advanced emitter design. chemrxiv.org The this compound structure could be integrated into such systems, for instance, by using the phenol group as an attachment point for donor groups to form a D-A molecule. Additionally, naphthalene-based copolymers are being investigated as guest materials in PVK-host-based OLEDs to achieve blue-color emission. mdpi.com The rigid structure of the naphthalene unit is advantageous, and modifications can be made to create the twisted geometries that prevent fluorescence quenching in the solid state. mdpi.com
The inherent fluorescence of naphthalene derivatives makes them excellent candidates for chemosensors. nih.gov Naphthalene-based fluorescent probes exhibit high sensitivity and selectivity for detecting various ions and biomolecules. nih.gov The sensing mechanism often relies on a change in the fluorescence signal (either "turn-on" or "turn-off") upon binding of the analyte.
The phenol group provides a specific binding site. For example, the deprotonation of a phenol by an anion like fluoride (B91410) can trigger a distinct optical response. This principle is used in designing sensors where the interaction with the analyte alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable colorimetric or fluorescent change. The combination of the highly fluorescent naphthalene reporter and the reactive phenol site in this compound suggests its potential in the design of selective chemical sensors.
UV Absorbers in Coatings and Materials
The naphthalene group is a strong chromophore that absorbs light in the near-ultraviolet range. rsc.org This intrinsic property makes compounds containing this moiety potential candidates for use as UV absorbers. UV absorbers are added to materials like plastics and coatings to prevent degradation and discoloration caused by exposure to UV radiation. The mechanism involves the absorption of high-energy UV photons and the dissipation of that energy through harmless pathways, such as heat. The photostability of the naphthalene ring is a key advantage for this application, ensuring the longevity of its protective effect. nih.gov Naphthalene-stilbene derivatives, for example, exhibit excellent absorption characteristics that make them suitable as photosensitizers that absorb UV-A and visible light. rsc.org
Coordination Chemistry Ligands for Metal Complexes
Information not available in published scientific literature.
Environmental Fate and Degradation Studies of Fluorinated Phenolic Compounds
Persistence and Recalcitrance in Environmental Compartments
Fluorinated aromatic compounds are recognized for their stability and resistance to degradation in the environment. researchgate.net The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making compounds that possess it, like 2-Fluoro-5-(naphthalen-2-yl)phenol, inherently recalcitrant to both chemical and biological breakdown. researchgate.netnih.gov This stability often leads to their classification as persistent organic pollutants, which can accumulate in water and soil. researchgate.netnih.gov
The strong C-F bond presents a significant challenge for microbial enzymes, rendering many fluorinated compounds resistant to biodegradation. nih.gov Microorganisms are not generally equipped to easily metabolize fluoroaromatics due to their recalcitrance. nih.gov While some microbes can degrade monofluorinated aromatic compounds, the process is often slow and inefficient. researchgate.net The presence of fluorine can inhibit the enzymes that typically break down aromatic rings. frontiersin.org
Under aerobic conditions, the initial step in the degradation of phenols is typically the addition of a hydroxyl group by a phenol (B47542) hydroxylase enzyme to form a catechol. frontiersin.org While the small size of the fluorine atom means it may not prevent the compound from entering an enzyme's active site, its strong electronegativity can hinder the subsequent enzymatic reactions. researchgate.net Studies on various bisphenols have shown that their biodegradability varies significantly, with some, like Bisphenol S (BPS), showing high resistance to aerobic degradation. nih.gov
Anaerobic degradation of halogenated compounds often proceeds via reductive dehalogenation. However, this process is also challenging for fluorinated aromatics. nih.gov Combining anaerobic and aerobic processes has been shown to be more effective for some halogenated phenols, where the anaerobic phase initiates dehalogenation and the subsequent aerobic phase breaks down the resulting phenolic compounds. frontiersin.org Nevertheless, the initial cleavage of the C-F bond remains a rate-limiting step.
The environmental transport and fate of a compound are governed by its physical and chemical properties. For analogues of this compound, such as other polycyclic aromatic hydrocarbons (PAHs) and fluorinated compounds, properties like water solubility, vapor pressure, and partitioning behavior dictate their movement between air, water, and soil. researchgate.netnccoast.org Fluorination is known to decrease aqueous solubility with increasing chain length. researchgate.net
Airborne transport can occur through industrial emissions, with some fluorinated compounds subject to long-range atmospheric transport and subsequent deposition in soil and water. nccoast.org In aquatic systems, many perfluorinated compounds tend to concentrate in surface foam, suggesting that marine aerosol transport is a potential mechanism for their distribution. researchgate.net
Bioaccumulation is a significant concern for persistent organic pollutants. researchgate.net A substance is generally considered to have bioaccumulation potential if its bioconcentration factor (BCF) or bioaccumulation factor (BAF) in aquatic species is greater than 2000. mdpi.com While specific data for this compound is unavailable, studies on other fluorinated compounds and bisphenols provide insight into the potential for bioaccumulation. The extent of bioaccumulation can vary significantly depending on the specific compound and organism. mdpi.com For instance, a significant portion of organofluorine compounds found in wildlife cannot be identified through targeted analysis, suggesting the presence of numerous unmonitored, potentially bioaccumulative substances. mdpi.com
Table 1: Bioaccumulation Potential of Selected Analogous Compounds
| Compound Class | Example Compound | Organism | Bioconcentration/Bioaccumulation Factor (BCF/BAF) | Reference |
| Perfluoroalkyl Sulfonic Acids (PFSAs) | Perfluorooctane sulfonate (PFOS) | Tadpoles (Rana pipiens) | BCF: 19.6 to 119.3 | mdpi.com |
| Perfluoroalkyl Carboxylic Acids (PFCAs) | Perfluorooctanoic acid (PFOA) | Tadpoles (Rana pipiens) | BCF: < 1.0 | mdpi.com |
| Fluorotelomer Sulfonates | 6:2 Fluorotelomer sulfonate (6:2 FTS) | Tadpoles (Rana pipiens) | BCF: < 1.0 | mdpi.com |
| Bisphenols | Bisphenol A (BPA) | General Aquatic Species | Considered to have bioaccumulative properties | nih.gov |
Transformation Products and Pathways
When the degradation of fluorinated aromatic compounds does occur, it proceeds through specific pathways that involve the cleavage of the C-F bond and the formation of various intermediate compounds. nih.gov
The cleavage of the C-F bond, or defluorination, is the critical step in the mineralization of organofluorine compounds. nih.gov This process can occur through several mechanisms, including enzymatic hydrolysis or as a result of catabolism that produces an unstable intermediate, which then spontaneously eliminates a fluoride (B91410) ion. nih.govacs.org The release of inorganic fluoride (F⁻) into the environment is a key indicator that biodegradation is occurring. nih.govnih.gov
Microbial degradation of monofluorinated aromatic compounds, such as fluorophenol, often involves oxygenase enzymes that create fluorinated intermediates like fluorocatechols. researchgate.net The position of the fluorine atom on the aromatic ring is crucial; depending on its location, the subsequent enzymatic steps can lead to an unstable molecule that readily releases the fluoride ion. researchgate.net In other cases, a stable, "dead-end" fluorinated metabolite is produced that resists further degradation. researchgate.net Some chemical processes, such as using UV light with sulfite (B76179) or potassium iodide, have also proven effective in achieving high rates of defluorination for certain perfluorinated acids. nih.gov
During the biodegradation of fluorinated aromatic compounds, several organofluorine intermediates can be formed. The initial enzymatic attack often transforms the parent compound into a more reactive species. For example, the aerobic degradation of fluorophenols and fluorobenzoates can yield fluorocatechols and fluoromuconic acids. researchgate.net Similarly, the degradation of 4-fluorocinnamic acid by Rhodococcus sp. was found to produce 4-fluorobenzoate (B1226621) as a transient intermediate. ucp.pt
In some oxidative pathways, the reaction proceeds through an electrophilic addition of an oxygen atom to the fluorinated aromatic ring, followed by a fluoride shift to form a ketone intermediate. nih.govmanchester.ac.uk This ketone can then rearrange to form a fluorinated phenol. nih.govmanchester.ac.uk The ultimate fate of these intermediates varies; they may be further degraded and mineralized, or they may persist in the environment as stable metabolites. nih.gov
Table 2: Potential Intermediates in the Degradation of Analogous Fluorinated Aromatic Compounds
| Parent Compound Class | Degradation Pathway | Key Intermediates | Result | Reference |
| Fluorophenols/Fluorobenzoates | Aerobic microbial catabolism | Fluorocatechols, Fluoromuconic acids | Potential for fluoride release or formation of dead-end metabolites. | researchgate.net |
| Perfluorinated Aromatics | Oxidative defluorination | Ketone intermediates, Fluorinated phenols | Rearrangement and potential for further reaction. | nih.govmanchester.ac.uk |
| Fluorinated Pharmaceuticals | Microbial biotransformation | 4-(Trifluoromethyl)phenol | Further catabolism via meta-cleavage, leading to fluoride release. | researchgate.net |
| 4-Fluorocinnamic Acid | Aerobic microbial catabolism | 4-Fluorobenzoate, trans,trans-muconate | Transient formation and subsequent degradation. | ucp.pt |
Analytical Methodologies for Environmental Monitoring
The detection and quantification of phenolic and fluorinated compounds in environmental matrices like water, soil, and biological tissues require sensitive and specific analytical methods. nih.gov Given the structural similarity of this compound to other phenolic pollutants, established methodologies for these compounds are applicable.
The most common and robust techniques involve chromatography coupled with mass spectrometry. nih.gov
Gas Chromatography-Mass Spectrometry (GC/MS): This is a standard and widely used method for the analysis of semi-volatile organic compounds, including many phenols. gov.bc.cathermofisher.com U.S. EPA Method 528, for example, specifies GC/MS for determining phenols in drinking water. thermofisher.com To improve chromatographic performance for polar compounds like phenols, a derivatization step (e.g., acetylation) is often employed. gov.bc.ca Using the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity and allows for lower detection limits. gov.bc.ca
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This is the most frequently used analytical method for the determination of a wide range of per- and polyfluoroalkyl substances (PFAS) and is also suitable for non-volatile or thermally labile phenolic compounds. nih.govgov.bc.ca It is widely applied to various sample types, including water, biological samples, and food. nih.gov
Other detection methods can also be used in conjunction with chromatography, such as flame ionization detection (FID) and electron capture detection (ECD), although these may be less sensitive or specific for certain phenols compared to mass spectrometry. nih.govnih.gov For sample preparation, liquid-liquid extraction or solid-phase extraction (SPE) is typically used to isolate and concentrate the analytes from the environmental matrix before instrumental analysis. gov.bc.ca
Table 3: Summary of Analytical Methods for Phenolic and Fluorinated Compounds
| Analytical Technique | Common Application | Sample Preparation | Key Features | Reference |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Analysis of phenols and chlorinated phenols in drinking and wastewater. | Liquid-liquid extraction, derivatization. | High resolution and sensitivity, especially in SIM mode. Standardized in EPA methods (e.g., 528, 8270D). | nih.govgov.bc.cathermofisher.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Reference method for PFAS; suitable for a broad range of phenolic compounds in various matrices. | Solid-phase extraction (SPE). | High specificity and sensitivity for non-volatile or thermally unstable compounds. | nih.govgov.bc.ca |
| Gas Chromatography-Electron Capture Detection (GC-ECD) | Analysis of nitrophenols and other halogenated compounds. | Liquid-liquid extraction. | Very sensitive to electronegative compounds like chlorinated or nitrated phenols. | nih.govgov.bc.ca |
| High-Performance Liquid Chromatography (HPLC) with UV or Electrochemical Detection | Quantification of phenols in biological and environmental samples. | Enzyme hydrolysis, extraction. | Electrochemical detection offers high sensitivity for phenols. | nih.gov |
Application of 19F NMR for Non-Targeted Analysis in Complex Environmental Samples
The detection and analysis of fluorinated compounds, such as this compound, in intricate environmental matrices present a significant analytical challenge. The technique of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for the non-targeted analysis of such compounds. A key advantage of ¹⁹F NMR is its high sensitivity to the local chemical environment of the fluorine atom, which results in a wide range of chemical shifts and often simplified first-order spectra. icpms.cz This characteristic allows for the potential differentiation of various fluorinated compounds within a complex mixture without the need for prior separation.
The process of non-targeted ¹⁹F NMR analysis would typically involve the extraction of organic compounds from an environmental sample (e.g., water, soil, or sediment) followed by the direct measurement of the ¹⁹F NMR spectrum of the extract. The resulting spectrum would provide a fingerprint of all the fluorine-containing compounds present. Identification of individual compounds, such as this compound, would then rely on matching the observed chemical shifts and coupling constants to those of a known reference standard or by using computational prediction models. However, without a reference spectrum for this compound, definitive identification in a complex environmental sample would be challenging.
Interactive Data Table: General ¹⁹F NMR Chemical Shift Ranges for Common Functional Groups
| Functional Group | Typical ¹⁹F Chemical Shift Range (ppm) |
| Aliphatic C-F | -150 to -240 |
| Aromatic C-F | -100 to -170 |
| Trifluoromethyl (CF₃) | -50 to -80 |
| Perfluoroalkyl Chains | -80 to -130 |
Note: The chemical shifts are referenced to an external standard, typically CFCl₃ (δ = 0 ppm). The exact chemical shift for the fluorine atom in this compound would depend on its specific electronic environment.
LC-MS Approaches for Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical technique for identifying the degradation products of organic compounds in environmental fate studies. This method is particularly well-suited for the analysis of phenolic compounds and their transformation products due to its ability to separate complex mixtures and provide molecular weight and structural information for each component.
In a hypothetical degradation study of this compound, LC-MS would be employed to analyze samples taken at various time points from a degradation experiment (e.g., biodegradation, photodegradation, or advanced oxidation processes). The liquid chromatography component would separate the parent compound from its degradation products based on their polarity and other physicochemical properties. The separated compounds would then be introduced into the mass spectrometer.
The mass spectrometer would ionize the molecules and separate them based on their mass-to-charge ratio (m/z). This provides the molecular weight of the parent compound and any transformation products. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the compounds. Further structural information can be obtained using tandem mass spectrometry (MS/MS). In MS/MS, a specific ion (e.g., the molecular ion of a suspected degradation product) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable clues about the molecule's structure.
While no specific LC-MS studies on the degradation products of this compound were identified in the available literature, the general approach is widely applied to other phenolic compounds. aimspress.comresearchgate.net For instance, potential degradation pathways for a fluorinated phenolic compound could involve hydroxylation of the aromatic rings, cleavage of the ether linkage (if present), or defluorination. LC-MS would be instrumental in identifying the resulting hydroxylated, cleaved, or defluorinated intermediates.
Interactive Data Table: Hypothetical Degradation Products of this compound and their Expected Mass Spectral Data
| Compound Name | Molecular Formula | Exact Mass (m/z) | Potential Degradation Pathway |
| This compound | C₁₆H₁₁FO | 238.0794 | Parent Compound |
| Hydroxylated-2-fluoro-5-(naphthalen-2-yl)phenol | C₁₆H₁₁FO₂ | 254.0743 | Hydroxylation |
| Naphthalene-2,5-diol | C₁₀H₈O₂ | 160.0524 | Cleavage of the bond to the fluorophenyl group |
| 2-Fluorophenol | C₆H₅FO | 112.0324 | Cleavage of the bond to the naphthyl group |
Note: This table presents hypothetical degradation products for illustrative purposes, as no specific experimental data for the degradation of this compound was found.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Fluoro-5-(naphthalen-2-yl)phenol, and how do reaction conditions influence yield?
- Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. For example, coupling 5-bromo-2-fluorophenol with naphthalen-2-ylboronic acid using Pd(PPh₃)₄ as a catalyst in dioxane/water with K₃PO₄ as a base at reflux (373 K, 8 hours) achieves high yields (~85%) . Solvent choice (e.g., DMF vs. dioxane) and catalyst loading (1.5 mol%) critically impact reaction efficiency. Purification often employs HPLC with gradients like MeCN/0.5% TFA in water to isolate the product from by-products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for confirming functional groups and substituent positions. X-ray crystallography (using SHELX software ) resolves the three-dimensional structure, particularly for analyzing steric effects from the naphthalene moiety. High-resolution mass spectrometry (HRMS) validates molecular weight, while thermal analysis (e.g., melting point determination) assesses purity .
Advanced Research Questions
Q. How does the naphthalen-2-yl substituent influence the compound’s electronic properties and reactivity compared to smaller aryl groups?
- Answer: The naphthalene group introduces significant steric hindrance and π-π stacking interactions, reducing reaction rates in cross-coupling steps compared to phenyl or trifluoromethyl analogs. Electronically, it enhances delocalization, increasing acidity at the phenolic hydroxyl group (pKa ~8–9 vs. ~10 for simpler fluorophenols). Comparative studies using Hammett constants or computational modeling (e.g., DFT) can quantify these effects .
Q. What experimental challenges arise in crystallizing this compound, and how can they be mitigated?
- Answer: Crystallization is hindered by the compound’s hydrophobic naphthalene group and polar hydroxyl/fluorine moieties. Mixed solvents (e.g., CHCl₃/CH₃OH) promote slow crystal growth. Twinning or disordered structures may occur, requiring high-resolution data collection (e.g., synchrotron X-ray sources) and refinement with SHELXL . For stubborn cases, seeding or temperature-gradient methods improve crystal quality .
Q. How can researchers resolve contradictions in NMR data caused by dynamic rotational effects in fluorinated aromatic systems?
- Answer: Variable-temperature NMR (VT-NMR) and 2D techniques (e.g., NOESY, HSQC) clarify conformational exchange. For example, hindered rotation around the C–F bond may split signals at lower temperatures. Deuterated solvents (e.g., DMSO-d₆) enhance resolution, while computational simulations (Gaussian/NMR prediction modules) cross-validate assignments .
Q. What strategies optimize reaction conditions to minimize by-products in large-scale synthesis?
- Answer: Key parameters include:
- Catalyst optimization: Replacing Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd(dtbpf)Cl₂) enhances turnover and reduces metal residues.
- Solvent selection: Switching from DMF to toluene improves regioselectivity in coupling steps.
- In-line monitoring: LCMS or FTIR tracks reaction progress, enabling real-time adjustments to temperature or reagent stoichiometry .
Data Analysis and Methodological Challenges
Q. How do steric effects from the naphthalene group impact catalytic efficiency in cross-coupling reactions?
- Answer: Bulky substituents slow oxidative addition and transmetallation steps in Pd-catalyzed reactions. Kinetic studies show a 20–30% reduction in reaction rates compared to para-substituted analogs. Mitigation strategies include using bulky ligands (e.g., SPhos) or microwave-assisted heating to accelerate kinetics .
Q. What computational methods are effective for predicting biological interactions of this compound derivatives?
- Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to targets like cytochrome P450 enzymes. Quantitative structure-activity relationship (QSAR) analyses correlate substituent effects (e.g., fluorine position) with inhibitory activity. Free-energy perturbation (FEP) calculations refine affinity predictions .
Tables for Comparative Analysis
Table 1: Substituent Effects on Acidity and Reactivity
| Substituent | pKa (Phenolic OH) | Suzuki Coupling Yield (%) |
|---|---|---|
| Naphthalen-2-yl | ~8.5 | 85 |
| Trifluoromethyl | ~7.8 | 90 |
| 4-Fluorophenyl | ~9.2 | 78 |
| Data derived from . |
Table 2: Solvent Impact on Crystallization
| Solvent System | Crystal Quality (Resolution, Å) |
|---|---|
| CHCl₃/CH₃OH | 0.85 |
| Ethyl Acetate/Hexane | 1.20 (twinning observed) |
| Based on . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
